3-(Chloromethyl)-3-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-methyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a chloromethyl group and a methyl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyloxane can be achieved through several methods. One common approach involves the chloromethylation of 3-methyloxane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products Formed
Substitution: Products include hydroxymethyl, alkoxymethyl, and aminomethyl derivatives.
Oxidation: Products include oxides and other oxygenated compounds.
Reduction: Products include methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-methyloxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-methyloxane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The oxane ring provides stability and influences the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-methyl-1,2-oxathiolane: Similar structure but contains a sulfur atom in the ring.
3-(Chloromethyl)-3-methyl-1,2-oxazolidine: Contains a nitrogen atom in the ring.
3-(Chloromethyl)-3-methyl-1,2-oxazine: Contains a nitrogen and an oxygen atom in the ring.
Uniqueness
3-(Chloromethyl)-3-methyloxane is unique due to its specific combination of a chloromethyl group and a methyl group attached to an oxane ring. This structural arrangement imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C7H13ClO |
---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-methyloxane |
InChI |
InChI=1S/C7H13ClO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
UVBNWKDYLGWSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCOC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.